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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B12424925

Audience: Researchers, scientists, and drug development professionals.

Introduction: AGI-12026, known as Ivosidenib, is an oral, potent, and targeted small-molecule
inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme harboring specific mutations, most
commonly at the R132 residue. In normal cells, IDH1 catalyzes the oxidative decarboxylation of
isocitrate to a-ketoglutarate (a-KG). Mutant IDH1 (mIDH1) gains neomorphic activity,

converting a-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG
competitively inhibit a-KG-dependent enzymes, leading to epigenetic dysregulation, DNA
hypermethylation, and a block in cellular differentiation, which are critical events in the
pathogenesis of several cancers, including Acute Myeloid Leukemia (AML).[1]

Ivosidenib selectively targets the mIDH1 enzyme, leading to a significant reduction in 2-HG
levels and promoting the differentiation of malignant cells.[1][2] While Ivosidenib monotherapy
has shown clinical efficacy, combination strategies are being explored to enhance response
rates, overcome resistance, and improve long-term outcomes. These notes provide an
overview of key combination therapies, associated clinical data, and detailed protocols for
relevant preclinical and clinical assessments.

Mechanism of Action: Ivosidenib in mIDH1 Malighancies

Mutations in the IDH1 gene confer a new enzymatic function that results in the accumulation of
the oncometabolite 2-HG. This oncometabolite disrupts normal cellular processes, including
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epigenetic regulation, leading to a block in differentiation and promoting oncogenesis.
Ivosidenib acts by specifically inhibiting this mutant IDH1 enzyme, thereby lowering 2-HG levels
and allowing for the restoration of normal cellular differentiation.
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Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

Combination Therapies: Clinical Data Summary

The rationale for combining Ivosidenib with other agents is to target complementary pathways,
enhance anti-leukemic activity, and prevent the emergence of resistance. Below is a summary
of key clinical findings for lvosidenib in combination with other chemotherapy agents in AML.

Ivosidenib in Combination with Azacitidine

Preclinical studies suggested that combining Ivosidenib with the hypomethylating agent
azacitidine could enhance the differentiation-promoting effects and improve efficacy. This led to
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clinical evaluation in patients with newly diagnosed AML (ND AML) who are ineligible for
intensive chemotherapy.

Ivosidenib + Azacitidine (Phase 1b/2
Study)

Parameter

) ) Newly Diagnosed mIDH1 AML (Ineligible for
Patient Population _
Intensive Chemotherapy)

N 23

Median Age (years) 76

Treatment Regimen Ivosidenib 500 mg daily + Azacitidine
Overall Response Rate (ORR) 78.3% (18/23)[3]
Complete Remission (CR) 60.9% (14/23)[3]
CR + CRh 69.6%][3]
Median Time to Response 1.8 months
Median Time to CR 3.5 months
12-month Survival Estimate 82.0%][3]

mIDH1 Clearance in CR patients 71.4% (10/14)[3]
Median Duration of CR Not Reached[3]

CRh: Complete Remission with partial

hematologic recovery.

Ivosidenib in Combination with Venetoclax + Azacitidine

Preclinical data indicated a synergistic relationship between IDH inhibitors and the BCL-2
inhibitor Venetoclax. This combination aims to simultaneously induce differentiation (lvosidenib)
and apoptosis (Venetoclax).
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Parameter

Ivosidenib + Venetoclax
(Doublet)

Ivosidenib + Venetoclax +
Azacitidine (Triplet)

Study

Phase Ib/ll (NCT03471260)

Phase Ib/ll (NCT03471260)

Patient Population

mIDH1 Myeloid Malignancies

mIDH1 Myeloid Malignancies

Composite Complete

Remission (CRc)

83%[1]

90%[1]

Measurable Residual Disease
(MRD) Negativity

63% of evaluable patients
achieved MRD-negative

remissions[1]

IDH1 Mutation Clearance (=5

cycles)

64% of evaluable patients[1]

Median Event-Free Survival
(EFS)

36 months[1]

Median Overall Survival (OS)

42 months[1]

Safety

The combination was deemed
safe, with no 30- or 60-day
mortality observed on the
study.[4] Most adverse events

were Grade 1 or 2.[1]

Ivosidenib in Combination with Induction Chemotherapy

For patients eligible for intensive treatment, lvosidenib has been evaluated in combination with
the standard "7+3" induction regimen (cytarabine + an anthracycline).
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Ivosidenib + Induction Chemotherapy

Parameter
(Phase 1 Study)
Patient Population Newly Diagnosed mIDH1 AML
N 30 (21 de novo, 9 secondary AML)
Treatment Regimen Ivosidenib + Standard "7+3" Induction
CR + CRI/CRp 77% (23/30)
CR + CRIi/CRp (de novo AML) 919% (19/21)
CR + CRI/CRp (secondary AML) 44% (4/9)
30 and 60-day mortality 6%

Febrile neutropenia (60%), increased bilirubin
(9%), hypertension (9%)

Common Grade =3 Adverse Events

CRi: CR with incomplete hematologic recovery;

CRp: CR with incomplete platelet recovery.

Mechanisms of Resistance to Ivosidenib

Understanding resistance is crucial for developing subsequent lines of therapy and rational
combination strategies. Resistance to Ivosidenib can be primary (lack of initial response) or
acquired (relapse after an initial response).
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Caption: Mechanisms of primary and acquired resistance to Ivosidenib therapy.

Experimental Protocols
Protocol 1: IDH1-R132 Mutation Detection using Next-
Generation Sequencing (NGS)

This protocol outlines a general workflow for identifying IDH1 mutations from bone marrow or
peripheral blood samples using a targeted NGS panel, as recommended by NCCN guidelines.

[5]
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Caption: Workflow for detecting IDH1 mutations using a targeted NGS panel.
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Methodology:

o Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes.

o Genomic DNA (gDNA) Extraction:

o

o

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

Extract gDNA using a commercially available kit (e.g., QlIAamp DNA Blood Mini Kit)
following the manufacturer's instructions.

o DNA Quantification and Quality Control:

o

o

Quantify DNA concentration using a fluorometric method (e.g., Qubit dsSDNA HS Assay).

Assess DNA integrity and purity using a spectrophotometer (e.g., NanoDrop) to check
A260/A280 and A260/A230 ratios, and optionally via gel electrophoresis.

e Library Preparation:

o

o

[e]

Mechanically or enzymatically fragment gDNA to a desired size (e.g., 200-300 bp).
Perform end-repair and A-tailing to prepare DNA fragments for adapter ligation.

Ligate sequencing adapters (containing unique indexes for multiplexing) to the DNA
fragments.

e Target Enrichment:

[¢]

[¢]

o

[e]

Use a targeted gene panel (e.g., a custom myeloid malignancy panel) that includes probes
for the entire coding region of the IDH1 gene.

Hybridize the prepared library with the biotinylated capture probes.
Capture the probe-library hybrids using streptavidin-coated magnetic beads.

Wash the beads to remove non-specifically bound fragments.

e Library Amplification:
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o Amplify the enriched library using PCR to generate sufficient material for sequencing.

e Library Quality Control:

o Validate the final library size distribution and concentration using an automated
electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

e Sequencing:

o Pool indexed libraries and sequence on an NGS platform (e.g., lllumina MiSeq) to
generate paired-end reads.

¢ Bioinformatic Analysis:

[¢]

Perform quality control on raw sequencing reads (e.g., using FastQC).

[¢]

Align reads to the human reference genome (e.g., hgl9/GRCh37).

[e]

Call genetic variants (SNPs and indels) using a variant caller (e.g., GATK HaplotypeCaller
or VarScan).

[e]

Annotate variants to identify non-synonymous changes in the IDH1 gene, specifically
focusing on codon R132.

» Reporting:

o Report the presence or absence of an IDH1 mutation, the specific amino acid change, and
the variant allele frequency (VAF).

Protocol 2: Assessment of Therapeutic Response in
AML

This protocol describes the standard methodology for assessing treatment response in AML
clinical trials, based on the 2022 European LeukemiaNet (ELN) recommendations.[6]
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Start of Treatment Cycle
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(Based on ELN 2022 Criteria)
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Caption: Workflow for assessing therapeutic response in Acute Myeloid Leukemia.
Methodology:

o Timing of Assessment: Perform bone marrow aspirate and biopsy at baseline, after induction
therapy (e.g., Day 14-21 for an early look and/or at count recovery), and at the end of each
consolidation cycle.[7][8]

e Bone Marrow Examination:

o Cytomorphology: Prepare bone marrow smears and stain with Wright-Giemsa. A
pathologist performs a differential count of at least 500 nucleated cells to determine the
percentage of blasts.

o Biopsy: A core biopsy is evaluated for cellularity and morphology.

e Peripheral Blood Counts: Monitor complete blood counts (CBC) with differential regularly to
assess hematologic recovery.
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Measurable Residual Disease (MRD) Assessment:

o Multi-parameter Flow Cytometry: Use a comprehensive antibody panel to identify
leukemia-associated immunophenotypes (LAIPS) present at diagnosis. A sample is
considered MRD-positive if a leukemia-associated cell population is detected at a
sensitivity of at least 1 in 10,000 (0.01%).

o Molecular MRD: For specific mutations like NPM1, quantitative PCR (qPCR) can be used.
For IDH1, clearance can be monitored by NGS or digital PCR.[3]

Response Criteria (ELN 2022 Summary)[6]:
o Complete Remission (CR):

Bone marrow blasts <5%.

Absence of circulating blasts with Auer rods.

Absence of extramedullary disease.

Absolute Neutrophil Count (ANC) =1,000/pL.

Platelet count =100,000/uL.
o Complete Remission with partial hematologic recovery (CRh):

» Meets all CR criteria except for partial recovery of neutrophils (ANC =500/uL) and
platelets (=50,000/uL).

o Complete Remission with incomplete hematologic recovery (CRi):

» Meets all CR criteria but with residual neutropenia (ANC <1,000/uL) or
thrombocytopenia (platelets <100,000/pL).

o Morphologic Leukemia-Free State (MLFS):

= Bone marrow blasts <5% but hematologic recovery criteria for CR/CRh/CRIi are not met.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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